molecular formula C13H9N3O4S2 B2887082 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid CAS No. 299921-67-8

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid

Cat. No.: B2887082
CAS No.: 299921-67-8
M. Wt: 335.35
InChI Key: RAXRAURQKQCJIS-UHFFFAOYSA-N
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Description

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique structural features, which include a benzothiadiazole ring fused with a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are not fully understood due to the limited research available. It is known that benzothiadiazole derivatives, to which this compound belongs, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Cellular Effects

The specific cellular effects of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are currently unknown due to the lack of direct research on this compound. It is plausible that this compound could influence cellular function given its potential role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid is not well-studied. Benzothiadiazole derivatives are known to undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . This suggests that 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid may interact with biomolecules in a similar manner.

Metabolic Pathways

The metabolic pathways involving 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are not well-understood. Amino acids and their derivatives are known to play crucial roles in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenesulfonamide with 4-chlorobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-ylaminobenzoic acid
  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
  • 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-methylbenzoic acid

Uniqueness

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, reactivity, or selectivity towards certain biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXRAURQKQCJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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